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molecular formula C14H11BrN2 B5803838 1-(4-Bromobenzyl)-1H-benzo[d]imidazole

1-(4-Bromobenzyl)-1H-benzo[d]imidazole

Cat. No. B5803838
M. Wt: 287.15 g/mol
InChI Key: WEFVHHCZEFZEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06921763B2

Procedure details

1-Bromo-4-(bromomethyl)benzene (2.50 g, 10 mmol), 1H-benzo[d]imidazole (1.181 g, 10.0 mmol), potassium hydroxide (0.561 g, 10.0 mmol), potassium carbonate (1.382 g, 10.0 mmol) and tetrabutylammonium bromide (0.161 g, 0.5 mmol) was mixed in xylenes (60 mL). The reaction mixture was heated at 139° C. overnight. The hot reaction mixture was filtered and washed with hot xylenes. The solvent was evaporated and the residue was purified by flash column chromatography using dichloromethane/methanol (95:5 to 80:20) as mobile phase to give 1-(4-Bromobenzyl)-1H-benzo[d]imidazole (1.193 g, 42%). 1H NMR (CDCl3) δ 5.31 (s, 2H), 7.05 (m, 2H), 7.28 (m, 3H), 7.46 (m, 2H), 7.82 (m, 1H), 7.95 (s, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.181 g
Type
reactant
Reaction Step One
Quantity
0.561 g
Type
reactant
Reaction Step One
Quantity
1.382 g
Type
reactant
Reaction Step One
Quantity
0.161 g
Type
catalyst
Reaction Step One
[Compound]
Name
xylenes
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[CH:4][CH:3]=1.[NH:10]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[N:12]=[CH:11]1.[OH-].[K+].C(=O)([O-])[O-].[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:10]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[N:12]=[CH:11]2)=[CH:4][CH:3]=1 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CBr
Name
Quantity
1.181 g
Type
reactant
Smiles
N1C=NC2=C1C=CC=C2
Name
Quantity
0.561 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.382 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.161 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
xylenes
Quantity
60 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
139 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot reaction mixture was filtered
WASH
Type
WASH
Details
washed with hot xylenes
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CN2C=NC3=C2C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.193 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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